molecular formula C7H8N2O2 B3349554 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-95-9

4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B3349554
CAS No.: 223432-95-9
M. Wt: 152.15 g/mol
InChI Key: MTCVDNWGJYZOSK-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is a chemical compound belonging to the pyrrolopyrimidine class of fused heterocyclic structures. Compounds featuring this scaffold are of significant interest in medicinal chemistry and pharmaceutical research due to their broad spectrum of potential biological activities. Pyrrolopyrimidine derivatives are known to be privileged structures in drug discovery, often serving as core templates for the development of novel therapeutic agents . Research into analogous bicyclic heterocycles, such as pyrrolopyridines and other pyrrolopyrimidine isomers, has demonstrated diverse pharmacological properties, including antidiabetic, antitumor, antiviral, and analgesic activities . For instance, certain pyrrolo[3,4-c]pyridine derivatives have been investigated as aldose reductase inhibitors for managing diabetic complications, while others have been explored as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity . The specific research applications and mechanism of action for this compound are subject to ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's properties and potential uses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3,6,10H,4H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCVDNWGJYZOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CN2C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope

Chemical Reactions Analysis

4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its electronic properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways involved in various lymphomas and leukemias. Inhibition of BTK can lead to reduced proliferation of malignant B cells, making these compounds potential therapeutic agents in oncology .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been observed to influence pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment of conditions such as Alzheimer's disease . The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives have been synthesized to optimize their pharmacokinetic properties and reduce toxicity .

Synthesis of Novel Compounds

This compound is utilized in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis, particularly in creating complex molecular architectures relevant to drug discovery .

Case Study 1: BTK Inhibition

A study published on the pharmacological effects of this compound highlighted its efficacy as a BTK inhibitor. The compound demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, showcasing its potential as a targeted therapy .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results indicated that treatment with the compound led to reduced cell death and improved cellular function under stress conditions .

Mechanism of Action

The mechanism by which 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrrolo-pyrimidines and pyrroloindoles, differing in substituent placement, saturation, and functional groups. Below is a detailed comparison based on the evidence:

Table 1: Structural and Physical Properties

Compound Name (ID) Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Data Highlights Reference
3,6-Dimethyl-pyrrolo[1,2-c]pyrimidin-1-one () C₉H₁₀N₂O 162.19 3-CH₃, 6-CH₃ N/A InChIKey: HZMPUKANFQQJRM-UHFFFAOYSA-N
6,7-Dihydropyrrolo[1,2-c]pyrimidine-1,3-dione () C₇H₆N₂O₂ 150.13 1,3-dione N/A Synonyms listed in
4-Methyl-pyrrolo[3,4-b]indole-1,3-dione (: 4f) C₁₁H₁₀N₂O₂ 202.21 4-CH₃, fused indole 155–157 IR: 3290 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O)
4-Benzyl-pyrrolo[3,4-b]indol-3-one (: 20) C₁₈H₁₄N₂O 262.32 4-benzyl, 2-unsubstituted 195 (dec.) ¹H NMR: δ 7.70–7.22 (aromatic), 5.59 (s, 2H)

Key Differences

Functional Groups: The target compound’s 4-hydroxy group distinguishes it from methyl (4f, 4g) or benzyl (20, 21) substituents in analogs. Dione-containing analogs (e.g., ) exhibit higher electrophilicity due to dual carbonyl groups, whereas the hydroxy-ketone system in the target compound may favor tautomerization or acid-base reactivity .

Synthesis Strategies :

  • Pyrroloindoles (–5) are synthesized via Fischer indolization of phenylhydrazines with pyrrolidine-2,3-diones, achieving yields >90% .
  • Pyrrolo[1,2-c]pyrimidines (–7) employ cascade cyclizations (e.g., bromonium ion-mediated steps) or lithiation-alkylation sequences .

Spectroscopic Signatures :

  • IR : Hydroxy analogs (target) would show broad O-H stretches (~3200 cm⁻¹), absent in methyl or benzyl derivatives. Carbonyl stretches (1670–1700 cm⁻¹) are consistent across diones and ketones .
  • NMR : The 4-hydroxy group in the target compound would produce a deshielded proton (δ ~5–6 ppm), contrasting with methyl (δ ~1–3 ppm) or benzyl (δ ~4–5 ppm) groups .

Thermal Stability :

  • Melting points for pyrroloindole-diones (: 98–167°C) correlate with crystallinity influenced by substituent bulk. The hydroxy group in the target compound may elevate its melting point due to intermolecular H-bonding .

Research Implications and Gaps

  • Biological Activity : Methyl and benzyl derivatives () are explored for kinase inhibition or antimicrobial activity, but the hydroxy analog’s bioactivity remains unstudied.
  • Synthetic Challenges : The hydroxyl group’s acidity may complicate purification (e.g., via chromatography), necessitating protective group strategies .
  • Computational Data : provides InChIKey and SMILES for a dimethyl analog, enabling molecular modeling comparisons for the target compound .

Biological Activity

4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one, with CAS number 223432-95-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7_7H8_8N2_2O2_2
Molecular Weight: 152.15 g/mol
Canonical SMILES: C1C(C2=CC=CN2C(=O)N1)O

PropertyValue
Molecular Weight152.15 g/mol
LogP0.4216
Polar Surface Area54.26 Ų

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antiproliferative , antiviral , and cytotoxic effects.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related hydroxypyridones have shown potent cytotoxicity against various cancer cell lines without significant modulation of the cell cycle distribution .

Antiviral Activity

In vitro studies have demonstrated that derivatives of pyrrolo-pyrimidines can exhibit antiviral properties. For example, some compounds in this class have shown activity against Herpes simplex virus and poliovirus . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential antiviral efficacy.

Cytotoxic Effects

Cytotoxicity assays reveal that compounds with similar structures can induce apoptosis in cancer cells. For example, certain derivatives have been shown to be cytotoxic in non-small cell lung cancer models . The mechanisms often involve the induction of oxidative stress and disruption of cellular homeostasis.

Case Study 1: Cytotoxicity in Cancer Cells

A study published in 2020 highlighted the cytotoxic effects of pyrrolo-pyrimidine derivatives in various cancer models. The findings indicated that these compounds could inhibit cell proliferation significantly at low micromolar concentrations. Specifically, derivatives were tested on A549 (lung cancer) and HCT116 (colon cancer) cells, showing IC50 values in the low micromolar range .

Case Study 2: Antiviral Efficacy

Another relevant study investigated the antiviral properties of pyrimidine derivatives against viral infections. While direct studies on this compound were not available, related compounds demonstrated promising results against RNA viruses and provided a basis for further exploration of this compound's antiviral potential .

The mechanisms underlying the biological activities of this compound likely involve:

  • Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleotide metabolism.
  • Induction of apoptosis: The activation of apoptotic pathways is a common mechanism observed in cytotoxic assays.
  • Antiviral pathways: Potential interference with viral replication processes may occur through inhibition of viral enzymes or host cell factors.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one?

  • Synthesis of fused pyrrolo-pyrimidinones typically requires precise control of temperature, solvent polarity, and reaction duration. For example, cyclization reactions involving similar bicyclic systems (e.g., hexahydropyrrolo[1,2-c]pyrimidin-1(2H)-imine) utilize cascade sequences initiated by bromonium ions under basic conditions, yielding products in moderate yields (24% over six steps) . Solvent choice (e.g., formic acid for reflux) and purification via hot-water precipitation are critical to isolate intermediates . Monitoring via TLC or HPLC ensures reaction progress and purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing fused-ring systems (e.g., δ 7.70–7.22 ppm for aromatic protons in related dihydropyrroloindolones) .
  • IR : Bands at ~1672 cm1^{-1} confirm carbonyl groups in pyrrolo-pyrimidinones .
  • X-ray crystallography : Single-crystal studies resolve bond angles and ring conformations, as demonstrated for analogs like 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (R factor = 0.052) .

Q. What purification strategies are effective for isolating this compound?

  • Purification often involves sequential solvent extraction (e.g., CHCl3_3 for organic phases) and chromatographic methods. For instance, hot-water precipitation after formic acid reflux effectively isolates intermediates . Advanced techniques like preparative HPLC or silica gel chromatography are recommended for separating stereoisomers or closely related derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ for synthesizing 4-hydroxy derivatives versus their non-hydroxylated analogs?

  • Hydroxylation introduces steric and electronic challenges. For example, Fischer indolization of pyrrolidine-2,3-diones with phenylhydrazines forms the core bicyclic structure, but hydroxylation at C4 may require protective groups (e.g., tert-butyl) to prevent undesired side reactions during lithiation or methylation . Quenching lithiated intermediates with electrophiles (e.g., iodomethane) in THF at −78°C optimizes regioselectivity .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Stability studies on analogous bicyclic amidines (e.g., hexahydropyrrolo[1,2-a]pyrimidin-1(2H)-one derivatives) reveal sensitivity to UV-LED irradiation and thermal decomposition above 195°C . Acidic conditions (pH < 3) may hydrolyze the lactam ring, while basic conditions (pH > 10) could deprotonate the hydroxyl group, altering reactivity .

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking and DFT calculations align the compound’s structure with known targets (e.g., kinases or GPCRs). For example, analogs like 3,6-dimethylpyrrolo[1,2-c]pyrimidin-1(2H)-one (InChIKey: HZMPUKANFQQJRM) have been modeled to assess binding affinities using software like AutoDock Vina . Parameters such as HOMO-LUMO gaps and electrostatic potential maps further predict reactivity and interaction sites .

Q. What contradictions exist in reported synthetic yields for pyrrolo-pyrimidinone derivatives, and how can they be resolved?

  • Discrepancies in yields (e.g., 24% vs. >90% in cyclization steps) often arise from solvent purity or catalyst selection . Reproducibility improves with strict control of anhydrous conditions (e.g., LiAlH4_4 for reductions) and inert atmospheres. Comparative studies using deuterated solvents (e.g., CDCl3_3) can also validate reaction pathways via kinetic isotope effects .

Methodological Considerations

  • Synthesis Optimization : Prioritize stepwise characterization (e.g., 1H^1H NMR after each step) to identify bottlenecks .
  • Data Interpretation : Cross-reference crystallographic data (e.g., C–C bond lengths) with computational models to validate structural hypotheses .
  • Biological Assays : Use fluorometric or SPR-based assays to quantify target engagement, leveraging structural insights from related benzodiazepine-pyrrolo hybrids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 2
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

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